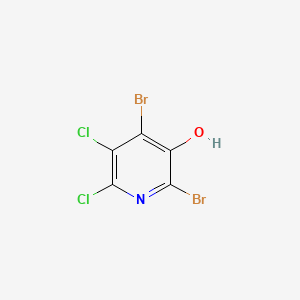

2,4-Dibromo-5,6-dichloropyridin-3-ol

Description

Properties

IUPAC Name |

2,4-dibromo-5,6-dichloropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBr2Cl2NO/c6-1-2(8)5(9)10-4(7)3(1)11/h11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGYANUDOWXOVGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(N=C1Br)Cl)Cl)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBr2Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718435 | |

| Record name | 2,4-Dibromo-5,6-dichloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345472-11-8 | |

| Record name | 3-Pyridinol, 2,4-dibromo-5,6-dichloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1345472-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dibromo-5,6-dichloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Proposed Synthesis of 2,4-Dibromo-5,6-dichloropyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a rationally designed, multi-step synthetic pathway for the novel compound 2,4-dibromo-5,6-dichloropyridin-3-ol. Due to the absence of a published direct synthesis for this specific molecule, the proposed route is grounded in established principles of heterocyclic chemistry and supported by analogous transformations found in peer-reviewed literature. This document provides a comprehensive theoretical framework, including mechanistic considerations, detailed experimental protocols, and safety precautions intended to guide experienced synthetic chemists in the preparation of this and structurally related polyhalogenated pyridin-3-ols.

Introduction and Strategic Overview

Polyhalogenated pyridines are a class of compounds with significant potential in medicinal chemistry and materials science. The specific substitution pattern of this compound, featuring both bromine and chlorine atoms alongside a hydroxyl group, suggests potential for further functionalization and exploration of its biological activity. The hydroxyl group can act as a key hydrogen bond donor/acceptor, while the halogen atoms can modulate lipophilicity, metabolic stability, and serve as handles for cross-coupling reactions.

The synthetic challenge lies in the controlled, regioselective introduction of four halogen atoms and a hydroxyl group onto the pyridine ring. Our proposed strategy commences with a commercially available dichloropyridine derivative and proceeds through a series of steps to introduce the required functionalities.

Retrosynthetic Analysis

A plausible retrosynthetic analysis suggests that the target molecule can be obtained from a dichlorinated pyridin-3-ol intermediate, which in turn could be synthesized from a corresponding aminodichloropyridine. This approach allows for the strategic installation of the various substituents.

Caption: Retrosynthetic pathway for this compound.

Proposed Synthetic Pathway and Mechanistic Rationale

The forward synthesis is designed in three main stages, starting from 2,6-dichloropyridine.

Caption: Proposed multi-step synthesis of the target compound.

Step 1: Nitration of 2,6-Dichloropyridine

The initial step involves the electrophilic nitration of 2,6-dichloropyridine to introduce a nitro group at the 3-position, yielding 2,6-dichloro-3-nitropyridine. The electron-withdrawing nature of the pyridine nitrogen and the two chlorine atoms deactivates the ring towards electrophilic substitution, necessitating harsh reaction conditions, typically a mixture of concentrated sulfuric and nitric acids. The chlorine atoms at the 2- and 6-positions direct the incoming electrophile to the 3- and 5-positions.

Step 2: Reduction of the Nitro Group

The nitro group of 2,6-dichloro-3-nitropyridine is then reduced to an amino group to form 3-amino-2,6-dichloropyridine. This transformation can be effectively achieved using various reducing agents, with a common and cost-effective method being the use of a metal in acidic media, such as iron powder in the presence of hydrochloric acid.

Step 3: Conversion of the Amino Group to a Hydroxyl Group via Sandmeyer-type Reaction

The synthesis of the crucial pyridin-3-ol intermediate is proposed to proceed via a Sandmeyer-type reaction.[1] The amino group of 3-amino-2,6-dichloropyridine is first diazotized with sodium nitrite in an acidic solution (e.g., sulfuric acid) at low temperatures to form a diazonium salt. This unstable intermediate is then hydrolyzed by heating in aqueous acid to yield 2,6-dichloropyridin-3-ol. The Sandmeyer reaction is a well-established method for converting aryl amines to a variety of functional groups, including hydroxyl groups.[1]

Step 4: Dibromination of 2,6-Dichloropyridin-3-ol

The final step is the electrophilic bromination of the 2,6-dichloropyridin-3-ol intermediate. The hydroxyl group at the 3-position is a strongly activating, ortho-, para-directing group. This directing effect will favor the substitution of bromine atoms at the 2- and 4-positions. Given that the 2-position is already occupied by a chlorine atom, and the 6-position is also chlorinated, bromination is expected to occur regioselectively at the 4- and potentially the 2-position, displacing the chlorine. However, direct bromination at the 4-position is highly favored. The second bromination at the 2-position is also plausible under forcing conditions. The reaction is typically carried out using elemental bromine in a solvent like acetic acid.

Detailed Experimental Protocols

The following protocols are proposed based on analogous procedures found in the literature and should be adapted and optimized by an experienced synthetic chemist.

Protocol 1: Synthesis of 2,6-Dichloro-3-nitropyridine

Caption: Experimental workflow for the nitration of 2,6-dichloropyridine.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,6-Dichloropyridine | 147.99 | 10.0 g | 0.0676 |

| Conc. Sulfuric Acid | 98.08 | 50 mL | - |

| Conc. Nitric Acid | 63.01 | 15 mL | - |

Procedure:

-

To a stirred and cooled (ice bath) solution of 2,6-dichloropyridine in concentrated sulfuric acid, add concentrated nitric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, slowly warm the mixture to room temperature and then heat to 90-100 °C for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 3-Amino-2,6-dichloropyridine

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,6-Dichloro-3-nitropyridine | 192.99 | 10.0 g | 0.0518 |

| Iron Powder | 55.845 | 15.0 g | 0.269 |

| Conc. Hydrochloric Acid | 36.46 | 5 mL | - |

| Ethanol | 46.07 | 100 mL | - |

Procedure:

-

In a round-bottom flask, suspend 2,6-dichloro-3-nitropyridine and iron powder in ethanol.

-

Add concentrated hydrochloric acid dropwise with vigorous stirring.

-

Heat the mixture to reflux for 2-3 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture and filter through a pad of celite.

-

Wash the celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product, which can be used in the next step without further purification or recrystallized if necessary.

Protocol 3: Synthesis of 2,6-Dichloropyridin-3-ol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Amino-2,6-dichloropyridine | 163.00 | 8.0 g | 0.0491 |

| Sodium Nitrite | 69.00 | 4.0 g | 0.0580 |

| Conc. Sulfuric Acid | 98.08 | 30 mL | - |

| Water | 18.02 | 50 mL | - |

Procedure:

-

Dissolve 3-amino-2,6-dichloropyridine in a mixture of concentrated sulfuric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.

-

Stir the mixture at this temperature for 30 minutes.

-

Slowly heat the reaction mixture to 80-90 °C and maintain for 1 hour, or until nitrogen evolution ceases.

-

Cool the mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 4: Synthesis of this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,6-Dichloropyridin-3-ol | 163.99 | 5.0 g | 0.0305 |

| Bromine | 159.81 | 10.0 g (3.2 mL) | 0.0626 |

| Glacial Acetic Acid | 60.05 | 50 mL | - |

Procedure:

-

Dissolve 2,6-dichloropyridin-3-ol in glacial acetic acid.

-

Slowly add bromine dropwise to the solution at room temperature with stirring.

-

After the addition is complete, stir the mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC. If the reaction is slow, gentle heating (40-50 °C) may be applied.

-

Pour the reaction mixture into a solution of sodium thiosulfate to quench the excess bromine.

-

Extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the final product by recrystallization or column chromatography.

Safety Considerations

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Specific Hazards:

-

Concentrated Acids (Sulfuric, Nitric, Hydrochloric): Highly corrosive. Handle with extreme care.

-

Bromine: Highly toxic, corrosive, and volatile. Handle only in a fume hood with appropriate respiratory protection.

-

Halogenated Organic Compounds: Potentially toxic and should be handled with care.

-

Diazonium Salts: Potentially explosive, especially when dry. Do not isolate the diazonium salt intermediate.

-

Conclusion

This technical guide presents a feasible, rationally designed synthetic route to the novel compound this compound. While this pathway is based on well-established chemical transformations, the synthesis of this specific molecule has not been reported, and therefore, optimization of each step will be necessary. This guide provides a solid foundation for researchers to embark on the synthesis of this and other polyhalogenated pyridin-3-ol derivatives, which may hold promise in various fields of chemical and pharmaceutical research.

References

- A patent describing the preparation of 3-hydroxypyridine from 3-chloropyridine.

- A procedure for the synthesis of 3-aminopyridine. 3-aminopyridine - Organic Syntheses Procedure.

- A review of pyridine synthesis methods. Pyridine synthesis - Organic Chemistry Portal.

- A patent on the preparation of 3-hydroxypyridine from 3-pyridinesulfonic acid.

- A research article on the halogenation of pyridines.

- A research article on the C3 hydroxylation of pyridines.

- A patent on the synthesis of 3-bromopyridine.

- Information on the formation of polychlorinated compounds.

- A review on the Sandmeyer reaction. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH.

- A summary of pyridine synthesis. Pyridine Synthesis: Cliff Notes - Baran Lab.

- A discussion on the synthesis of 3-hydroxypyridine. How to synthesizer of 3-hydroxy pyridine?

- A research article on the selective halogenation of pyridines. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC.

- A preprint on electrophilic activation of molecular bromine.

- A review on the synthesis of pyridine and dihydropyridine derivatives.

- A preprint on the 3-selective halogenation of pyridines.

- A video lecture on pyridine synthesis and reactions.

- An abstract on the Sandmeyer reaction in heterocyclic systems. ChemInform Abstract: The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates.

- A research article on the halogenation of pyridines.

- Information on the synthesis of 2-amino-3-hydroxypyridine. 2-Amino-3-hydroxypyridine synthesis - ChemicalBook.

- A review on environmentally benign electrophilic chlorinations. Toward Environmentally Benign Electrophilic Chlorinations: From Chloroperoxidase to Bioinspired Isoporphyrins - PMC - PubMed Central.

- A preprint on the selective halogenation of pyridines. Selective Halogenation of Pyridines Using Designed Phosphine Rea- gents - ChemRxiv.

- A research article on the electronic influence of substitution on the pyridine ring. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.

- A research article on regioselective electrophilic aromatic bromination.

- A research article on the synthesis of polychlorinated biphenyls. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling | Request PDF.

- A portal for bromoarene synthesis. Bromoarene synthesis by bromination or substitution - Organic Chemistry Portal.

- General inform

- A research article on the chlorination of hydroxy-pyridines. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC - NIH.

- Product information for 3-hydroxypyridine. 3-Hydroxypyridine 98 109-00-2 - Sigma-Aldrich.

- Chemical properties of 3-hydroxypyridine. 3-Hydroxypyridine | 109-00-2 - ChemicalBook.

Sources

An In-depth Technical Guide to 2,4-Dibromo-5,6-dichloropyridin-3-ol: Synthesis, Structure, and Analysis

Abstract

This technical guide provides a comprehensive overview of 2,4-Dibromo-5,6-dichloropyridin-3-ol, a highly halogenated pyridine derivative of interest to researchers and professionals in drug discovery and development. This document details a plausible synthetic pathway, explores its chemical structure, and offers in-depth methodologies for its analysis using modern spectroscopic and chromatographic techniques. The content is structured to provide not only procedural steps but also the underlying scientific principles, empowering researchers to understand and apply this knowledge in their work. All protocols and claims are supported by authoritative references to ensure scientific integrity.

Introduction

Halogenated pyridines are a cornerstone in the synthesis of a vast array of pharmaceuticals and agrochemicals. The introduction of halogen atoms into the pyridine ring significantly modulates the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its dense halogen substitution pattern and a reactive hydroxyl group, represents a unique scaffold for the development of novel chemical entities. This guide serves as a technical resource for scientists working with or considering the use of this compound, providing a foundational understanding of its synthesis and analytical characterization.

Chemical Structure and Properties

This compound is a polysubstituted aromatic heterocycle. Its structure is characterized by a pyridine ring bearing two bromine atoms, two chlorine atoms, and a hydroxyl group.

Chemical Structure

The structure of this compound is as follows:

Figure 2: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocols

Step 1: Bromination of 2-Amino-5,6-dichloropyridine

This step introduces a bromine atom at the C4 position of the pyridine ring. The amino group at C2 directs the electrophilic substitution to the C3 and C5 positions. However, due to steric hindrance from the chlorine at C6, bromination is favored at the C4 position.

-

Materials: 2-Amino-5,6-dichloropyridine, N-Bromosuccinimide (NBS), Acetonitrile.

-

Procedure:

-

Dissolve 2-amino-5,6-dichloropyridine (1 equivalent) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (1.1 equivalents) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-amino-4-bromo-5,6-dichloropyridine.

-

Step 2: Sandmeyer Reaction to Introduce the Second Bromine Atom

This classic reaction converts the amino group at the C2 position into a bromine atom via a diazonium salt intermediate.

-

Materials: 2-Amino-4-bromo-5,6-dichloropyridine, Sodium nitrite (NaNO₂), Hydrobromic acid (HBr, 48%), Copper(I) bromide (CuBr).

-

Procedure:

-

Suspend 2-amino-4-bromo-5,6-dichloropyridine (1 equivalent) in a mixture of 48% HBr and water at 0 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.2 equivalents) dropwise, keeping the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

In a separate flask, dissolve copper(I) bromide (1.5 equivalents) in 48% HBr at 0 °C.

-

Slowly add the cold diazonium salt solution to the CuBr/HBr solution.

-

Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 2 hours.

-

Cool the mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield 2,4-dibromo-5,6-dichloropyridine.

-

Step 3: Introduction of the Hydroxyl Group (Proposed)

The conversion of a halogenated pyridine to a pyridinol is a challenging transformation. A potential route could involve a nucleophilic aromatic substitution, although the highly deactivated ring may require harsh conditions. Another avenue for future research could be the use of a directed ortho-metalation strategy followed by reaction with an oxygen electrophile. A more plausible approach, however, would be to start from a precursor that already contains the oxygen functionality.

-

Note: A direct and high-yielding method for this final step requires further investigation and development.

Spectroscopic Analysis

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While experimental spectra are not publicly available, we can predict the key features based on the analysis of similar halogenated pyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound is expected to be simple, showing a single peak for the hydroxyl proton.

-

Expected Chemical Shift: The chemical shift of the hydroxyl proton (OH) is expected to be in the range of 5.0-7.0 ppm. This peak will be broad and its position will be dependent on the solvent and concentration due to hydrogen bonding. In the absence of a proton on the pyridine ring, no other signals are expected.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts will be influenced by the electronegativity of the nitrogen and halogen substituents.

| Carbon Atom | Expected Chemical Shift (ppm) | Rationale |

| C2 | 140-150 | Attached to nitrogen and bromine. |

| C3 | 155-165 | Attached to the hydroxyl group and two bromine atoms. |

| C4 | 110-120 | Attached to a bromine atom. |

| C5 | 130-140 | Attached to a chlorine atom. |

| C6 | 145-155 | Attached to nitrogen and a chlorine atom. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| O-H | 3200-3600 (broad) | Stretching |

| C=N, C=C | 1400-1600 | Aromatic ring stretching |

| C-O | 1200-1300 | Stretching |

| C-Br | 500-600 | Stretching |

| C-Cl | 600-800 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound. The presence of two bromine and two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak.

-

Molecular Ion (M⁺): The mass-to-charge ratio (m/z) of the molecular ion will correspond to the molecular weight of the compound (321.78 g/mol ).

-

Isotopic Pattern: Due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) isotopes, the molecular ion peak will appear as a cluster of peaks. The relative intensities of these peaks can be used to confirm the number of bromine and chlorine atoms in the molecule. The most abundant isotopologue will be [C₅H⁷⁹Br₂³⁵Cl₂NO]⁺. The full isotopic pattern will be complex, with significant M+2, M+4, and M+6 peaks.

-

Fragmentation: Fragmentation patterns in highly halogenated aromatic compounds can be complex. Common fragmentation pathways may involve the loss of halogen atoms (Br or Cl) or the hydroxyl group.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring reaction progress.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for the analysis of this compound.

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention for non-polar to moderately polar compounds. |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | A gradient elution from a higher percentage of A to a higher percentage of B will be necessary to elute the highly retained compound. The acid improves peak shape. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Detection | UV at 254 nm and 280 nm | The aromatic pyridine ring will exhibit UV absorbance. |

| Injection Volume | 10 µL | Standard injection volume. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

Gas Chromatography (GC)

GC coupled with a mass spectrometer (GC-MS) can also be used for the analysis of this compound, provided it is sufficiently volatile and thermally stable. Derivatization of the hydroxyl group may be necessary to improve its chromatographic properties.

| Parameter | Recommended Condition | Rationale |

| Column | Non-polar (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) or mid-polar | Suitable for the separation of a wide range of organic compounds. |

| Carrier Gas | Helium | Inert carrier gas. |

| Inlet Temperature | 280 °C | To ensure complete volatilization. |

| Oven Program | Start at 100 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 5 min | A temperature gradient is necessary to elute the high-boiling point analyte. |

| Detector | Mass Spectrometer (MS) | Provides both qualitative and quantitative information. |

Safety and Handling

As a highly halogenated and potentially reactive compound, this compound should be handled with appropriate safety precautions.

-

General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Hazard Statements (Anticipated): Based on the GHS information for similar compounds, it is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. [1][2]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a fascinating molecule with significant potential as a building block in medicinal and materials chemistry. This technical guide has provided a comprehensive, albeit partially predictive, framework for its synthesis and analysis. The proposed synthetic route offers a logical and experimentally feasible approach, while the detailed analytical methodologies provide a solid foundation for its characterization and quality control. As research into novel halogenated heterocycles continues to expand, a thorough understanding of the chemistry of compounds like this compound will be invaluable to the scientific community.

References

- Jin, R., et al. (2019). Analysis of chlorinated and brominated polycyclic aromatic hydrocarbons in total deposition by GC/MS/MS.

- Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

-

ResearchGate. (n.d.). Mass spectra and proposed scheme for the mass spectral fragmentation of 100 µM parent drug N-ethyl-1,4-DHP derivatives (a)–(c) in 0.04 M Britton-Robinson buffer/ethanol (70:30, pH 7.4). Retrieved from [Link]

-

ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]

-

ACS Publications. (n.d.). MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions. Retrieved from [Link]

-

PubMed. (2023). Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine⋯perfluorohaloarene complexes. Retrieved from [Link]

-

Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

-

ResearchGate. (n.d.). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. Retrieved from [Link]

-

NIH. (n.d.). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. Retrieved from [Link]

-

Semantic Scholar. (n.d.). The Infrared Spectra of Pyridine and Pyridine N-Oxide Complexes of Zinc(II) Halides: Assignment of Metal-Ligand Bands and Structural Implications of the Spectra. Retrieved from [Link]

-

Academic Journals. (n.d.). Synthesis of some 2,5- diamino-3,6- dibromo -1,4- benzoquinones. Retrieved from [Link]

-

Phenomenex. (n.d.). HPLC SEPARATION GUIDE. Retrieved from [Link]

-

Chromatography Forum. (2011). Chlorine and Bromine effect. Retrieved from [Link]

-

Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

-

YouTube. (2015). Mass Spectrometry Fragmentation Part 2. Retrieved from [Link]

-

NIST. (n.d.). 3-Pyridinol. Retrieved from [Link]

-

pz.cpl. (n.d.). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). Fast Atom Bombardment Mass Spectral Analysis. Retrieved from [Link]

-

Agilent. (n.d.). Analysis of Polynuclear Aromatic Hydrocarbons (PAHs) in Water with ZORBAX Eclipse PAH Column Application. Retrieved from [Link]

-

Wiley Online Library. (2007). Wiley-VCH 2007 - Supporting Information. Retrieved from [Link]

-

DTIC. (2008). synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the. Retrieved from [Link]

-

Cynor Laboratories. (n.d.). Speciality Chemicals 1 - 2,5- Dibromo Pyridine(624-28-2) Trader. Retrieved from [Link]

-

YouTube. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

PubMed. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. Retrieved from [Link]

-

TutorChase. (n.d.). Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry SL 2025 Notes. Retrieved from [Link]

-

Semantic Scholar. (n.d.). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB.. Retrieved from [Link]

Sources

A Technical Guide to the Research Applications of 2,4-Dibromo-5,6-dichloropyridin-3-ol

Foreword: The Untapped Potential of a Polysubstituted Pyridine Scaffold

In the landscape of modern medicinal chemistry and materials science, the pyridine ring stands as a cornerstone scaffold. Its prevalence in FDA-approved pharmaceuticals and high-performance materials underscores its remarkable versatility.[1] This guide delves into the potential research applications of a specific, highly functionalized derivative: 2,4-Dibromo-5,6-dichloropyridin-3-ol. While direct literature on this exact molecule is sparse, its structural features—a polyhalogenated pyridine core with a hydroxyl group—present a compelling case for its utility as a versatile building block in several key research domains. This document will, therefore, extrapolate from the well-established chemistry of related compounds to provide a forward-looking perspective on the potential of this intriguing molecule.

Molecular Profile and Physicochemical Characteristics

This compound is a unique chemical entity characterized by a high degree of halogenation and the presence of a reactive hydroxyl group. These features are pivotal in defining its potential reactivity and applications.

| Property | Value | Source |

| CAS Number | 1345472-11-8 | [2] |

| Molecular Formula | C₅HBr₂Cl₂NO | [2] |

| Molecular Weight | 321.78 g/mol | [2] |

| SMILES Code | OC1=C(Br)C(Cl)=C(Cl)N=C1Br | [2] |

The pyridin-3-ol moiety can exist in equilibrium with its pyridone tautomer. This tautomerism is a critical feature, as pyridones are recognized as "privileged scaffolds" in drug discovery. They can act as both hydrogen bond donors and acceptors, and serve as bioisosteres for amides and other cyclic structures.[3][4] The dense halogenation pattern not only influences the molecule's steric and electronic properties but also provides multiple, distinct reaction handles for further chemical modification.

Potential Applications in Medicinal Chemistry and Drug Discovery

The pyridine nucleus is a well-established pharmacophore, present in a wide array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4] The unique substitution pattern of this compound makes it a promising starting material for the synthesis of novel drug candidates.

Kinase Inhibitor Scaffolding

Protein kinases are a crucial class of enzymes and a significant target for drug development, particularly in oncology.[4] Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase domain. The pyridinone structure, in particular, is known to form key hydrogen bond interactions within this region.[4] this compound could serve as a foundational scaffold for a new generation of kinase inhibitors. The hydroxyl group (or its pyridone tautomer) can engage in hydrogen bonding, while the four halogen atoms offer sites for diversification to explore structure-activity relationships (SAR).

Hypothetical Workflow for Kinase Inhibitor Synthesis:

Caption: Proposed synthetic route for developing kinase inhibitors.

Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery involves screening small, low-complexity molecules (fragments) that can be elaborated into more potent drug leads. With a molecular weight of 321.78 g/mol , this compound itself is larger than a typical fragment. However, it can serve as a versatile starting point for creating a library of smaller, halogenated pyridine fragments. Selective dehalogenation or substitution reactions could yield a diverse set of fragments for screening against various biological targets.

Antimicrobial Drug Development

The search for novel antimicrobial agents is a global health priority. Halogenated organic compounds have a long history of use as antimicrobials. The polyhalogenated nature of this compound, combined with the proven antimicrobial activity of many pyridine derivatives, suggests its potential as a lead structure for new antibiotics or antifungals.[5]

Experimental Protocol: Screening for Antimicrobial Activity

-

Compound Solubilization: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

-

Bacterial/Fungal Strains: Prepare cultures of clinically relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

-

Broth Microdilution Assay:

-

In a 96-well plate, perform serial dilutions of the stock solution in growth medium.

-

Inoculate each well with a standardized suspension of the microbial strain.

-

Include positive (standard antibiotic/antifungal) and negative (vehicle control) controls.

-

Incubate the plates under appropriate conditions.

-

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that visibly inhibits microbial growth. This can be assessed visually or by measuring optical density.

Applications in Materials Science

The properties of this compound also lend themselves to applications in materials science, particularly in the synthesis of functional polymers and organic electronic materials.

Monomer for Functional Polymers

The multiple reactive sites on this compound allow it to be used as a cross-linking agent or as a monomer in polymerization reactions. For example, the hydroxyl group could be converted to an acrylate or methacrylate, creating a photopolymerizable monomer.[6] The resulting polymers would have a high halogen content, potentially conferring properties such as flame retardancy and high refractive index. Such materials could find use in coatings, optical adhesives, and specialty plastics.

Workflow for Photopolymer Synthesis and Characterization:

Caption: Synthesis and analysis of a novel photopolymer.

Building Block for Organic Semiconductors

The electron-deficient nature of the polyhalogenated pyridine ring makes it an interesting component for n-type organic semiconductors. Through cross-coupling reactions, such as Suzuki or Stille couplings, at the bromine or chlorine positions, this core could be integrated into larger π-conjugated systems. The resulting materials could be investigated for their performance in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Synthetic Utility as a Chemical Intermediate

Beyond its direct applications, this compound is a valuable intermediate for the synthesis of more complex, functionalized pyridines. The differential reactivity of the C-Br and C-Cl bonds, as well as the ortho and para positions of the halogens relative to the nitrogen, can be exploited for selective, stepwise functionalization.

For instance, bromine atoms are generally more reactive than chlorine atoms in palladium-catalyzed cross-coupling reactions. This allows for selective substitution at the C2 and C4 positions. Furthermore, metal-halogen exchange reactions, often using organolithium or Grignard reagents, can be employed to introduce a variety of functional groups.[7]

Conclusion and Future Outlook

While this compound is not yet a widely studied compound, its molecular architecture places it at the crossroads of several exciting areas of chemical research. Its potential as a scaffold for medicinal chemistry, a monomer for advanced materials, and a versatile synthetic intermediate is substantial. The true value of this compound will be unlocked through systematic investigation of its reactivity and the biological and material properties of its derivatives. This guide serves as a foundational roadmap for researchers and scientists poised to explore the promising frontiers that this unique molecule presents.

References

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central.

- Pyridones in drug discovery: Recent advances. PubMed.

- Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central.

- The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research.

- Synthesis of some 2,5- diamino-3,6- dibromo -1,4- benzoquinones. Academic Journals.

- General reaction sequence towards difunctionalized pyridines of type 7...

- Photopolymer. Wikipedia.

- This compound. BLDpharm.

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1345472-11-8|this compound|BLD Pharm [bldpharm.com]

- 3. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academicjournals.org [academicjournals.org]

- 6. Photopolymer - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2,4-Dibromo-5,6-dichloropyridin-3-ol: Synthesis, Characterization, and Potential in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heavily halogenated heterocyclic compounds are of significant interest in medicinal chemistry, often serving as versatile scaffolds for the development of novel therapeutic agents. The unique electronic properties and steric profiles imparted by multiple halogen substituents can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic properties. This guide provides a comprehensive technical overview of 2,4-Dibromo-5,6-dichloropyridin-3-ol, a polysubstituted pyridine derivative with potential applications in drug discovery, particularly in the realm of kinase inhibitors. While specific biological data for this exact compound is not extensively published, its structural motifs are present in patented and researched bioactive molecules, suggesting its value as a building block for targeted therapies.[1][2][3]

Compound Identification and Physicochemical Properties

Table 1: Core Identifiers for this compound

| Identifier | Value |

| CAS Number | 1345472-11-8 |

| Molecular Formula | C₅HBr₂Cl₂NO |

| Molecular Weight | 321.78 g/mol |

| IUPAC Name | This compound |

| SMILES | OC1=C(Br)C(Cl)=C(Cl)N=C1Br |

| InChI | InChI=1S/C5HBr2Cl2NO/c6-3-5(8)4(9)2(7)10-1(3)11/h11H |

Proposed Synthesis Pathway

The rationale behind this proposed synthesis is to sequentially introduce the halogen substituents and the hydroxyl group onto the pyridine ring, controlling the regioselectivity at each step.

Caption: Proposed multi-step synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Electrophilic Bromination of 2-Amino-5,6-dichloropyridine

-

Rationale: The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. In this case, the C3 position is targeted for bromination.

-

Procedure:

-

Dissolve 2-Amino-5,6-dichloropyridine in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an equimolar amount of a brominating agent, such as N-Bromosuccinimide (NBS) or bromine in acetic acid, while maintaining the temperature.

-

Stir the reaction mixture at low temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and neutralize with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-Amino-3-bromo-5,6-dichloropyridine.

-

Purify the product by column chromatography on silica gel.

-

Step 2: Sandmeyer Reaction to Introduce the Second Bromine Atom

-

Rationale: The Sandmeyer reaction is a classic and reliable method for replacing an amino group on an aromatic ring with a halide via a diazonium salt intermediate.[4]

-

Procedure:

-

Suspend 2-Amino-3-bromo-5,6-dichloropyridine in an aqueous solution of hydrobromic acid.

-

Cool the suspension to 0-5 °C.

-

Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the cuprous bromide solution. Effervescence (evolution of N₂) should be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until gas evolution ceases.

-

Cool the mixture and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 2,3-Dibromo-5,6-dichloropyridine.

-

Purify by column chromatography or recrystallization.

-

Step 3: N-Oxidation of the Pyridine Ring

-

Rationale: Direct hydroxylation of the pyridine ring can be challenging. N-oxidation activates the pyridine ring for subsequent rearrangement to introduce a hydroxyl group.

-

Procedure:

-

Dissolve 2,3-Dibromo-5,6-dichloropyridine in a suitable solvent like chloroform or acetic acid.

-

Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

-

Upon completion, wash the reaction mixture with a solution of sodium bicarbonate and then with sodium sulfite to remove excess oxidizing agent.

-

Extract the product, dry the organic layer, and concentrate to obtain 2,4-Dibromo-5,6-dichloropyridine-N-oxide.

-

Step 4: Rearrangement to form the Pyridin-3-ol

-

Rationale: Pyridine-N-oxides can undergo rearrangement upon treatment with reagents like acetic anhydride or trifluoroacetic anhydride, followed by hydrolysis, to introduce a hydroxyl group at the 3-position.

-

Procedure:

-

Treat the 2,4-Dibromo-5,6-dichloropyridine-N-oxide with an excess of acetic anhydride or trifluoroacetic anhydride.

-

Heat the mixture to reflux for several hours.

-

Cool the reaction and carefully add water or an alcohol to hydrolyze the intermediate ester.

-

Neutralize the solution and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the final product, this compound, by column chromatography or recrystallization.

-

Spectroscopic Characterization (Expected)

While the specific spectra for this compound are not publicly available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | A single broad singlet in the downfield region (typically 5-10 ppm) corresponding to the hydroxyl proton. The chemical shift will be dependent on the solvent and concentration. |

| ¹³C NMR | Five distinct signals for the pyridine ring carbons, with their chemical shifts influenced by the electron-withdrawing effects of the four halogen substituents and the electron-donating hydroxyl group. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration. Aromatic C-C and C-N stretching vibrations are expected in the 1400-1600 cm⁻¹ region. C-Br and C-Cl stretching vibrations will appear in the fingerprint region below 1000 cm⁻¹. |

| Mass Spectrometry | The mass spectrum will show a complex isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and two chlorine atoms (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This characteristic pattern is a key indicator of the compound's elemental composition.[5][6] |

Potential Applications in Drug Discovery: A Focus on Kinase Inhibition

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[7] The introduction of multiple halogen atoms can significantly enhance the binding affinity of a molecule to its biological target through various mechanisms, including halogen bonding.[8]

Caption: Potential modes of action for derivatives of this compound as kinase inhibitors.

The structural features of this compound make it an attractive starting point for the design of kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1]

-

Rationale for Kinase Inhibition:

-

Scaffold for ATP-Competitive Inhibitors: The pyridine ring can act as a bioisostere for the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases. The hydroxyl group can form a crucial hydrogen bond with the hinge region of the kinase, a common feature of many kinase inhibitors.[9]

-

Vector for Substituent Exploration: The multiple halogenated positions provide distinct vectors for further chemical modification. By replacing one or more of these halogens using cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), medicinal chemists can introduce various functional groups to probe different regions of the kinase active site, thereby optimizing potency and selectivity.

-

Modulation of Physicochemical Properties: The high degree of halogenation can increase lipophilicity, which may enhance cell permeability. However, this needs to be carefully balanced to maintain desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The structure-activity relationship (SAR) of halogenated pyridines can be complex, with the position and nature of the halogen influencing biological activity.[10]

-

Several patents describe the use of substituted pyridin-3-ol and related polyhalogenated pyridine cores in the development of inhibitors for various kinases, including Pim kinases, Syk, and JAK kinases, for the treatment of cancers and inflammatory disorders. This underscores the relevance of scaffolds like this compound in modern drug discovery programs.

Safety and Handling

Based on the GHS information for similar compounds, this compound should be handled with care. It is predicted to be harmful if swallowed, in contact with skin, or if inhaled. It is also likely to cause skin and eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential. A full Safety Data Sheet (SDS) should be consulted before handling this compound.

Conclusion

This compound represents a valuable, albeit underexplored, chemical entity for drug discovery and development. Its polysubstituted nature offers a unique three-dimensional arrangement of atoms and a rich platform for chemical diversification. The proposed synthetic pathway provides a roadmap for its preparation, and the predicted spectroscopic data can guide its characterization. The strong precedent for the use of similar halogenated pyridine scaffolds in the development of kinase inhibitors highlights the potential of this compound as a starting point for the discovery of novel therapeutics. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully elucidate its potential in medicinal chemistry.

References

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). [Link]

-

Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit. [Link]

-

Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]

- WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl)

-

Pharmacological evaluation of some new 2-substituted pyridine derivatives. [Link]

-

The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. [Link]

-

Halogenated pyridine structure activity relationships in the bacterial mutagenicity assay. [Link]

-

Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. [Link]

- CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

- US20160347735A1 - Pyridineamine compounds useful as pim kinase inhibitors.

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

-

3 - Organic Syntheses Procedure. [Link]

-

(PDF) Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. [Link]

- Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them - P

-

(PDF) Synthesis of substituted anilides of the alkaloid cytisine and molecular structure of N-(2′,6′-dichloro-4′-nitrophenyl)-2-N-cytisinoacetamide. [Link]

-

Synthesis and In Silico Screening of Biological Activity of Novel Bisazomethines Containing 1,3-Diazine Fragment: Perspectives in Organic Synthesis and Pharmaceuticals. [Link]

-

Synthesis and biological evaluation of some polymethoxylated fused pyridine ring systems as antitumor agents. [Link]

-

Spectroscopic characterisation of radical polyinterhalogen molecules. [Link]

- WO2012041476A1 - Pyridine and isoquinoline derivatives as syk- and jak-kinase inhibitors.

-

The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

-

Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. [Link]

-

Design, Synthesis, Molecular Docking and Biological Evaluation of Bromo-Pyridyl Containing 3-Chloro 2-Azetidinone Derivatives as Potential Antimycobacterial Agents. [Link]

-

Spectroscopic characterisation of centropolyindanes. [Link]

-

Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities. [Link]

-

Synthesis of some 2,5- diamino-3,6- dibromo -1,4- benzoquinones. [Link]

-

Structure Activity Relationships - Drug Design Org. [Link]

-

Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. [Link]

- CN105061301A - Synthesis method of 2,5-dibromopyridine.

-

Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. [Link]

- WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.

-

The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. [Link]

-

Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. [Link]

-

How can you identify the presence of halogens using mass spectrometry? [Link]

Sources

- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives - Google Patents [patents.google.com]

- 4. Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them - Patent 0000816 [data.epo.org]

- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. US20160347735A1 - Pyridineamine compounds useful as pim kinase inhibitors - Google Patents [patents.google.com]

- 10. WO2012041476A1 - Pyridine and isoquinoline derivatives as syk- and jak-kinase inhibitors - Google Patents [patents.google.com]

Spectroscopic Profile of 2,4-Dibromo-5,6-dichloropyridin-3-ol: A Predictive Technical Guide

This technical guide provides a detailed predictive analysis of the spectroscopic data for 2,4-Dibromo-5,6-dichloropyridin-3-ol. In the absence of direct experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous halogenated and substituted pyridines, to forecast its spectral characteristics. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development for compound identification, structural elucidation, and analytical method development.

Molecular Structure and Spectroscopic Considerations

This compound is a polysubstituted pyridine derivative with the molecular formula C₅HBr₂Cl₂NO. The pyridine ring is heavily substituted with electron-withdrawing halogen atoms (two bromine and two chlorine) and an electron-donating hydroxyl group. This unique substitution pattern profoundly influences the electronic environment of the remaining proton and carbon atoms, as well as the vibrational modes of the bonds and the fragmentation behavior upon ionization. Understanding these substituent effects is paramount to accurately predicting the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical structural information.

Predicted ¹H NMR Spectrum

The structure of this compound contains a single proton attached to the pyridine ring. The chemical shift of this proton will be significantly influenced by the surrounding substituents. The hydroxyl group at position 3 is electron-donating through resonance, which would tend to shield the ring protons. Conversely, the four halogen atoms are strongly electron-withdrawing through induction, leading to a deshielding effect. The net effect will be a downfield shift for the lone proton.

Table 1: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 7.5 - 8.5 ppm | Singlet (s) | 1H | Aromatic H |

| 5.0 - 7.0 ppm (broad) | Singlet (s) | 1H | OH |

The chemical shift of the hydroxyl proton can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will exhibit five distinct signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached substituents. Carbons bearing halogen atoms will experience a direct effect from the electronegativity and the "heavy atom effect" of bromine and chlorine.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Predicted Chemical Shift (δ) | Assignment | Rationale |

| 140 - 150 ppm | C-3 (C-OH) | The hydroxyl group is strongly shielding. |

| 110 - 125 ppm | C-2 (C-Br) | Attached to bromine, deshielded. |

| 130 - 145 ppm | C-4 (C-Br) | Attached to bromine, deshielded. |

| 125 - 140 ppm | C-5 (C-Cl) | Attached to chlorine, deshielded. |

| 145 - 160 ppm | C-6 (C-Cl) | Attached to chlorine and adjacent to nitrogen, significantly deshielded. |

The prediction of ¹³C NMR chemical shifts in polysubstituted aromatic systems can be complex, and these values represent estimated ranges. For more accurate predictions, computational methods or comparison with very closely related structures would be necessary.[1][2]

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring NMR spectra of a novel compound like this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and can influence the chemical shifts, particularly of the hydroxyl proton.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the longer relaxation times of quaternary carbons, a sufficient relaxation delay should be used.

-

2D NMR (Optional but Recommended): Techniques like COSY, HSQC, and HMBC can be employed to confirm assignments and elucidate through-bond connectivities, although for this simple structure, they may not be strictly necessary.

Figure 1: A generalized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=C, C=N, and C-halogen bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3600 (broad) | Medium-Strong | O-H stretch (hydrogen-bonded) |

| 1550 - 1650 | Medium | C=C and C=N stretching vibrations of the pyridine ring |

| 1400 - 1500 | Medium-Strong | Aromatic ring skeletal vibrations |

| 1200 - 1300 | Strong | C-O stretch |

| 1000 - 1100 | Strong | C-Cl stretch |

| 500 - 700 | Strong | C-Br stretch |

The pyridine ring vibrations are often complex and can be influenced by the substitution pattern.[3][4] The broadness of the O-H stretch is indicative of intermolecular hydrogen bonding in the solid or neat state.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a solid sample, the most common methods are preparing a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet: Grind a small amount of the sample with dry KBr powder and press it into a transparent disk.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition: Place the sample in an FT-IR spectrometer and acquire the spectrum, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr for a pellet) should be recorded and subtracted from the sample spectrum.

Figure 2: Workflow for acquiring an FT-IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum

The mass spectrum of this compound will be characterized by a complex isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br) and two chlorine atoms (³⁵Cl and ³⁷Cl).

The molecular weight of this compound is 321.78 g/mol . The molecular ion peak (M⁺) will appear as a cluster of peaks reflecting the natural isotopic abundances of bromine and chlorine.[5][6]

Table 4: Predicted Isotopic Pattern for the Molecular Ion of this compound

| m/z | Isotopic Composition | Predicted Relative Abundance |

| 319 | C₅H⁷⁹Br₂³⁵Cl₂NO | ~57% |

| 321 | C₅H⁷⁹Br⁸¹Br³⁵Cl₂NO / C₅H⁷⁹Br₂³⁵Cl³⁷ClNO | ~100% |

| 323 | C₅H⁸¹Br₂³⁵Cl₂NO / C₅H⁷⁹Br⁸¹Br³⁵Cl³⁷ClNO | ~78% |

| 325 | C₅H⁸¹Br₂³⁵Cl³⁷ClNO / C₅H⁷⁹Br⁸¹Br³⁷Cl₂NO | ~25% |

| 327 | C₅H⁸¹Br₂³⁷Cl₂NO | ~3% |

Note: Relative abundances are approximate and calculated based on the natural isotopic abundances of Br and Cl.

Predicted Fragmentation Pattern

Under electron ionization (EI), the molecular ion is expected to undergo fragmentation. Common fragmentation pathways for halogenated aromatic compounds include the loss of halogen atoms and the cleavage of the ring.

-

Loss of Halogens: Expect to see fragment ions corresponding to the loss of Br• (M-79/81) and Cl• (M-35/37) radicals.

-

Ring Fragmentation: The pyridine ring can undergo cleavage, leading to smaller fragment ions.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe (for solids) or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Electron ionization (EI) is a common technique for generating fragment-rich spectra that are useful for structural elucidation.

-

Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole or a time-of-flight (TOF) analyzer. High-resolution mass spectrometry (HRMS) would be beneficial for determining the exact elemental composition of the molecular ion and its fragments.

Figure 3: A simplified workflow for mass spectrometry.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. The predicted NMR, IR, and MS data are based on the fundamental principles of spectroscopy and the known effects of substituents on the pyridine ring. These predictions offer a solid foundation for the identification and characterization of this compound in a research and development setting. Experimental verification of these predictions is, of course, the ultimate standard for structural confirmation.

References

- Szafran, M., & Dega-Szafran, Z. (1965). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 13(9), 639-643.

- Hu, Y., et al. (2022). Infrared spectroscopy of pyridine adsorption (Py-IR) profiles of Ni/SiO2, Ni12P5/SiO2 and Ni2P/SiO2 catalysts.

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- Varian, Inc. (n.d.). Table 1 1H NMR (400MHz, pyridine-d5, 363K)

-

NIST. (n.d.). Pyridine. In NIST Chemistry WebBook. Retrieved from [Link]

- ChemicalBook. (n.d.). Pyridine(110-86-1) 1H NMR spectrum. ChemicalBook.

- Li, Y., et al. (2015). FT-IR spectra of pyridine adsorbed on supports after desorption at 340 °C.

- Aitipamula, S., et al. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Crystals, 11(2), 203.

- Schurko, R. W. (2010). Recent Advances in the NMR Spectroscopy of Chlorine, Bromine and Iodine. eMagRes.

- Kumar, S., & Goel, R. K. (1997). Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Chemistry, 9(2), 288-292.

- Wilson, A. D., et al. (2013). 1 H NMR spectra of a) pyridine macrocycle 1, b) halogen-bonded...

- Mayer, P. M. (1997). The mass spectrometric characterization of polychlorinated n-alkanes and the methodology for their analysis in the environment. MSpace.

- Clark, J. (2022). The mass spectrum of 1-bromo-2-chloroethane. Doc Brown's Chemistry.

- Zapevalov, A. Y., et al. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes.

- Jurastow, M., et al. (2016). Substituent Effects on the [N–I–N]+ Halogen Bond. The Journal of Organic Chemistry, 81(13), 5437-5445.

- Amador-Sánchez, Y. A., et al. (2023). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions.

- UCSD SSPPS NMR Facility. (2016). Distinguishing chlorine and bromine by 1 H- 13 C HSQC. University of California San Diego.

- de la Cal, A., et al. (2009). Analysis of polychlorinated n-alkanes in environmental samples.

- Schneider, H. J., & Freitag, W. (1979). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Magnetic Resonance in Chemistry, 13(4), 274-276.

- Arjunan, P., & Mohan, S. (2003). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry, 15(3), 1347-1352.

- Siniscalchi, T. (2020, June 14). Using Mass Spectrometry to Determine if Bromine or Chlorine are in a Molecule [Video]. YouTube.

- Bagno, A., et al. (2017). Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines. Inorganic Chemistry, 56(24), 15097-15108.

- Clark, J. (2020, August 22). 16.10: Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts.

- Li, W., et al. (2015). Study of the Halogen Bonding between Pyridine and Perfluoroalkyl Iodide in Solution Phase Using the Combination of FTIR and 19F NMR.

- Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide.

- Szafran, M., & Brzezinski, B. (1967). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 15(6), 247-251.

- Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-332.

- Jabłoński, M. (2021). Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine⋯perfluorohaloarene systems. Physical Chemistry Chemical Physics, 23(33), 17768-17777.

- Bogdal, C., et al. (2018). Supporting Information Deconvolution of Mass Spectral Interferences of Chlorinated Alkanes and their Thermal Degradation Product. Environmental Science & Technology Letters.

- Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube.

-

NIST. (n.d.). 2(1H)-Pyridinone. In NIST Chemistry WebBook. Retrieved from [Link]

- Stefaniak, L. (1997). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 2(3), 107-112.

- Reusch, W. (2014, August 6). 5.2 Mass Spectrometry. Chemistry LibreTexts.

- McNeill, K., et al. (2024). A Quasi Real-Time Evaluation of High-Resolution Mass Spectra of Complex Chlorinated Paraffin Mixtures and Their Transformation Products. Analytical Chemistry, 96(29), 10887-10895.

- Chu, T., et al. (2024). Electron-rich pyridines with para-N-heterocyclic imine substituents: ligand properties and coordination to CO2, SO2, BCl3 and PdII complexes. Dalton Transactions.

- Joule, J. A., & Mills, K. (2010). Chlorination and bromination of pyridine.

- Soderberg, T. (n.d.). 13C NMR Chemical Shift.

- IGNOU. (n.d.).

- Brandsma, S. H., et al. (2023). Recommended terms and abbreviations for polychlorinated alkanes (PCAs) as the predominant component of chlorinated paraffins (CPs). Chemosphere, 340, 139893.

- Katritzky, A. R., & Dega-Szafran, Z. (1989). Proton and carbon-13 NMR studies of 1-substituted pyridinium salts. Magnetic Resonance in Chemistry, 27(11), 1090-1093.

- Wu, J., et al. (2013). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 18(11), 13698-13711.

- Brookes, M. J., & Hicks, J. C. (2000).

- Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Testbook.

Sources

Unraveling the Enigma: A Technical Guide to the Postulated Mechanism of Action of 2,4-Dibromo-5,6-dichloropyridin-3-ol Derivatives

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

The pyridin-3-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a dense halogenation pattern, as seen in 2,4-Dibromo-5,6-dichloropyridin-3-ol derivatives, presents a unique chemical entity with a largely unexplored mechanism of action. This technical guide provides a comprehensive, hypothesis-driven framework for elucidating the biological activities of this novel class of compounds. Drawing upon evidence from structurally related halogenated aromatics and pyridines, we postulate potential mechanisms of action, primarily centered on enzyme inhibition. Furthermore, we present a detailed experimental roadmap, complete with protocols and validation systems, to systematically investigate these hypotheses. This document is intended to serve as a foundational resource for researchers embarking on the study of these promising, yet enigmatic, molecules.

Introduction: The Chemical Intrigue of a Polychlorinated Pyridinol

The pyridine ring is a cornerstone of modern pharmacology, present in a vast array of FDA-approved drugs.[1] Its ability to engage in hydrogen bonding, π-π stacking, and metal chelation makes it an ideal scaffold for interacting with biological targets.[1] The biological activities of pyridine derivatives are diverse, ranging from anticancer and antimicrobial to anti-inflammatory effects.[2][3] Halogenation of the pyridine ring is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a compound.[4]

The this compound scaffold is characterized by several key features that suggest a high potential for biological activity:

-

Electron-deficient Aromatic System: The presence of four electron-withdrawing halogen atoms significantly lowers the electron density of the pyridine ring, making it susceptible to nucleophilic attack and potentially influencing its interaction with protein residues.

-

Acidic Hydroxyl Group: The pyridin-3-ol moiety can act as a hydrogen bond donor and acceptor, a critical feature for binding to the active sites of many enzymes.

-

Lipophilicity: The extensive halogenation increases the lipophilicity of the molecule, which may enhance its ability to cross cellular membranes.

Given the lack of direct experimental data on the mechanism of action of this compound derivatives, this guide will propose plausible hypotheses based on the known activities of analogous structures and outline a rigorous experimental strategy for their validation.

Postulated Mechanisms of Action: A Focus on Enzyme Inhibition

Halogenated aromatic compounds are known to interact with a variety of biological targets, often through inhibitory mechanisms.[5] The structural features of this compound derivatives suggest that they may function as inhibitors of several key enzyme families.

Hypothesis 1: Inhibition of Protein Kinases

The pyridine scaffold is a common feature in many kinase inhibitors. Molecular docking studies on various pyridine derivatives have demonstrated their potential to bind to the ATP-binding pocket of kinases.[6] The hydroxyl group of the pyridin-3-ol can mimic the hydrogen bonding interactions of the adenine portion of ATP, while the halogenated pyridine ring can form favorable interactions with hydrophobic regions of the kinase active site.

Postulated Signaling Pathway:

Caption: Postulated inhibition of a receptor tyrosine kinase signaling pathway.

Hypothesis 2: Disruption of Protein Disulfide Isomerase (PDI) Activity

Protein disulfide isomerase (PDI) is an enzyme involved in protein folding. Some pyridone-based molecules have been identified as PDI inhibitors.[7] The reactive nature of the polychlorinated pyridine ring could potentially lead to covalent modification of cysteine residues in the PDI active site, leading to irreversible inhibition.

Postulated Mechanism of PDI Inhibition:

Caption: Hypothesized covalent inhibition of Protein Disulfide Isomerase (PDI).

Experimental Roadmap for Mechanism of Action Elucidation

A multi-pronged approach is necessary to rigorously test the proposed mechanisms of action. The following experimental workflow provides a logical progression from broad activity screening to specific target validation.

Experimental Workflow Diagram:

Caption: A phased experimental workflow for MOA elucidation.

Phase 1: Broad Spectrum Screening

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media.

-

Compound Treatment: Seed cells in 96-well plates and treat with a serial dilution of the this compound derivatives (e.g., from 0.01 to 100 µM).

-

Viability Assessment: After 72 hours, assess cell viability using a resazurin-based assay.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound and cell line.

Rationale: This initial screen will determine if the compounds possess cytotoxic or cytostatic activity and can guide the selection of relevant cell models for further studies. A broad antiproliferative effect may suggest a fundamental cellular process is being targeted.

-

Assay Platform: Utilize a commercial kinase screening service that offers a large panel of recombinant human kinases (e.g., >400 kinases).

-

Compound Concentration: Screen the compounds at a fixed concentration (e.g., 10 µM).

-

Activity Measurement: Kinase activity is typically measured by quantifying the phosphorylation of a substrate using methods like radiometric assays or fluorescence polarization.

-

Data Analysis: Identify "hits" as compounds that cause a significant (e.g., >50%) inhibition of kinase activity.